
1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol
Overview
Description
“1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol”, also known as CPDME, is a chemical compound with the molecular formula C13H18O3 . It has gained significant attention in the scientific community due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCOC1=CC=C (C=C1OC)C (C) (O)C1CC1 . This indicates the presence of a cyclopropyl group attached to a dimethoxyphenyl group via an ethanol linkage. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 222.28 g/mol . Other physical and chemical properties like melting point, boiling point, density, etc., are not explicitly mentioned in the available resources .Scientific Research Applications
Oxidation and Catalysis
- 1-Cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol, under simulated bleaching conditions, is subject to oxidation by chlorine dioxide. This reaction is part of studies on the kinetics and mechanisms of lignin model compounds' oxidation, contributing to our understanding of elemental chlorine-free bleaching processes in pulp and environmental pollution mitigation (Nie et al., 2014).
Photochemistry and Solid-State Reactions
- In photochemistry, studies involving this compound focus on the behavior of such compounds in both liquid and solid states. This includes investigations into photochemical transformations and reactivity under different conditions, contributing to the broader understanding of photochemical processes in organic chemistry (Kaftory, 1984).
Enzymatic Processes and Chiral Intermediates
- The compound plays a role in the development of enzymatic processes for synthesizing chiral intermediates. For instance, it is involved in the preparation of certain chiral alcohols, which are crucial for producing medications like Ticagrelor, used in treating acute coronary syndromes (Guo et al., 2017).
Chemical Synthesis and Transformation
- Research on this compound also extends to its use in chemical syntheses and transformations. This includes its role in the formation of cyclohexadienone spiro compounds and its implications for understanding lignin biosynthesis (Setälä et al., 1999).
Catalytic and Organic Reactions
- The compound is also involved in studies of catalytic reactions, such as its transformation into alkyl chlorides. This research expands our knowledge of organic synthesis techniques and the development of new chemical transformations (Kelly & Lambert, 2009).
Properties
IUPAC Name |
1-cyclopropyl-1-(3,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(14,9-4-5-9)10-6-7-11(15-2)12(8-10)16-3/h6-9,14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZAPVLUWFLFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)

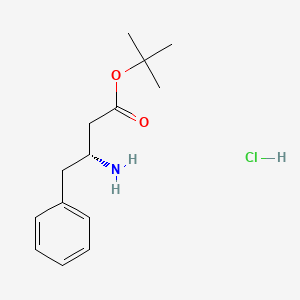
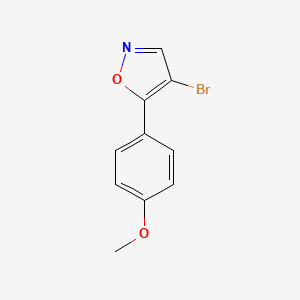
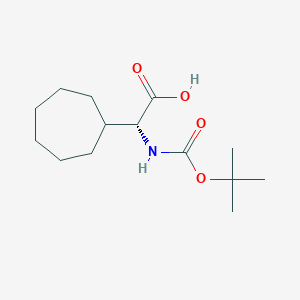
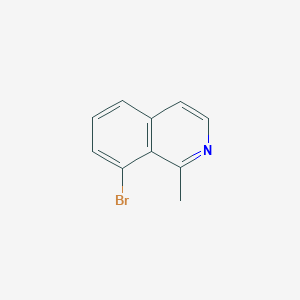
![(2S)-3-(Carboxymethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1529212.png)
![tert-Butyl 6-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529214.png)
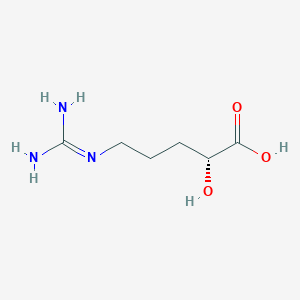

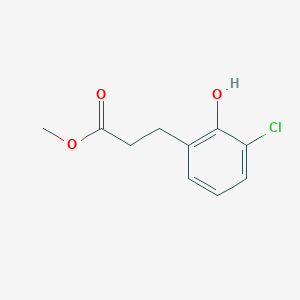

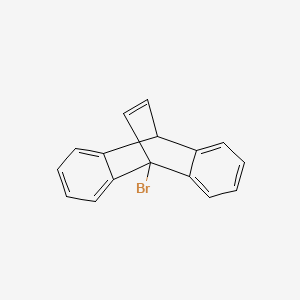
![Methyl 7-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1529225.png)
